Substitution-Position Differentiation: 6-(3-Fluorobenzyl) vs. 2-Aryl Triazolo[1,5-a]pyrimidine Scaffolds
The target compound bears its aromatic substituent at the 6-position of the triazolo[1,5-a]pyrimidine core, whereas the majority of biologically characterized triazolo[1,5-a]pyrimidines in the CDK2 and kinase inhibitor literature are substituted at the 2-position [1]. In the landmark CDK2 inhibitor series reported by Richardson et al. (2006), all potent compounds (e.g., the clinical candidate with CDK2 IC₅₀ = 120 nM and 167-fold selectivity over GSK-3β) carried 2-position modifications, and the 6-position remained unsubstituted in the crystallographically characterized ligands [1][2]. The 6-benzyl substitution present in CAS 477890-34-9 is structurally unrepresented in those well-characterized series, meaning this compound samples an underexplored vector in the CDK2 ATP-binding pocket and may exhibit a distinct selectivity fingerprint.
| Evidence Dimension | Substitution position and its impact on kinase selectivity |
|---|---|
| Target Compound Data | 6-(3-fluorobenzyl) substituent at C6; 5,7-dimethyl; triazolo[1,5-a]pyrimidine core |
| Comparator Or Baseline | Richardson et al. CDK2 inhibitor series: 2-substituted triazolo[1,5-a]pyrimidines; exemplified ligand in PDB 2C6I (DT1) has 7-(4-sulfamoylanilino) and 5-cyclohexylmethoxy substituents; C6 unsubstituted |
| Quantified Difference | Structural divergence: the target compound's 6-benzyl substitution is absent from the ∼120 nM CDK2 inhibitor chemotype; selectivity over GSK-3β (167-fold for the reference compound) is uncharacterized for the 6-substituted scaffold |
| Conditions | Structural comparison against X-ray co-crystal structures (PDB 2C6I, 2C68, 2C69, 2C6K; resolution 1.80–2.10 Å) and SAR from Richardson et al. 2006 |
Why This Matters
For scientists building kinase-focused compound libraries, the 6-substituted scaffold offers an orthogonal chemical starting point that may address selectivity gaps observed in 2-substituted triazolo[1,5-a]pyrimidine CDK2 inhibitors.
- [1] Richardson CM, Williamson DS, Parratt MJ, et al. Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR. Bioorg Med Chem Lett. 2006;16(5):1353-1357. doi:10.1016/j.bmcl.2005.11.048. PMID: 16325401. View Source
- [2] RCSB PDB. 2C6I: Crystal structure of human CDK2 complexed with the triazolopyrimidine inhibitor DT1 (1.80 Å). Deposited 2005. Available at: https://www.rcsb.org/structure/2C6I View Source
